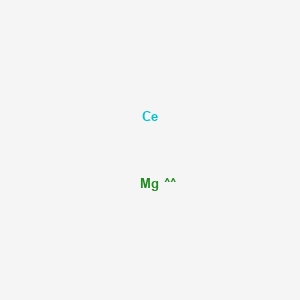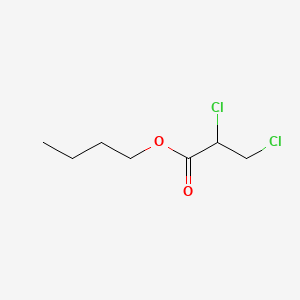
(r)-Ozanimod hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Ozanimod hydrochloride is a selective sphingosine-1-phosphate receptor modulator. It is primarily used in the treatment of relapsing forms of multiple sclerosis and ulcerative colitis. The compound works by reducing the migration of lymphocytes into the central nervous system and inflamed tissues, thereby mitigating the autoimmune response.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ozanimod hydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of reactions such as alkylation, cyclization, and functional group transformations. The final step typically involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of ®-Ozanimod hydrochloride follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow chemistry, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-Ozanimod hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.
Aplicaciones Científicas De Investigación
®-Ozanimod hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study sphingosine-1-phosphate receptor modulation.
Biology: Investigated for its effects on lymphocyte migration and immune response.
Medicine: Primarily used in clinical trials and treatments for multiple sclerosis and ulcerative colitis.
Industry: Employed in the development of new therapeutic agents targeting autoimmune diseases.
Mecanismo De Acción
®-Ozanimod hydrochloride exerts its effects by selectively modulating sphingosine-1-phosphate receptors, particularly S1P1 and S1P5. This modulation results in the sequestration of lymphocytes in lymphoid tissues, preventing their migration to sites of inflammation. The compound’s action on these receptors helps reduce the autoimmune response, thereby alleviating symptoms of multiple sclerosis and ulcerative colitis.
Comparación Con Compuestos Similares
Similar Compounds
Fingolimod: Another sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Siponimod: Similar in function, used for secondary progressive multiple sclerosis.
Ponesimod: Also targets sphingosine-1-phosphate receptors, used for relapsing forms of multiple sclerosis.
Uniqueness
®-Ozanimod hydrochloride is unique due to its selectivity for S1P1 and S1P5 receptors, which provides a more targeted approach with potentially fewer side effects compared to other sphingosine-1-phosphate receptor modulators. Its pharmacokinetic profile and efficacy in clinical trials further distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C23H25ClN4O3 |
|---|---|
Peso molecular |
440.9 g/mol |
Nombre IUPAC |
5-[3-[(1R)-1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile;hydrochloride |
InChI |
InChI=1S/C23H24N4O3.ClH/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28;/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3;1H/t20-;/m1./s1 |
Clave InChI |
HAOOCAKHSFYDBU-VEIFNGETSA-N |
SMILES isomérico |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@H](C4=CC=C3)NCCO)C#N.Cl |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-](/img/structure/B15174937.png)
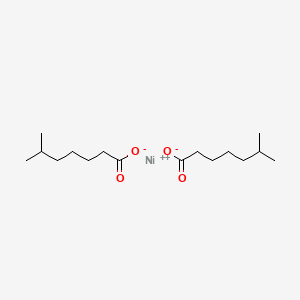


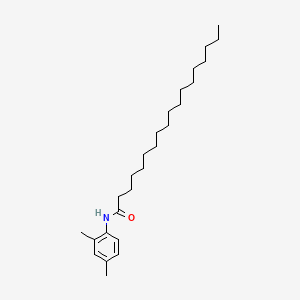
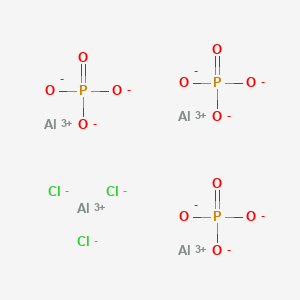
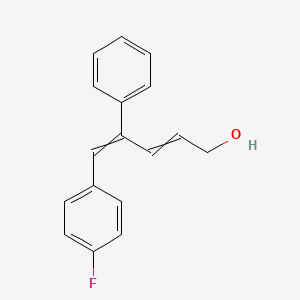
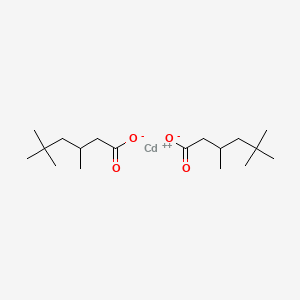
![N,N-Diethyl-2',4,5,6-tetramethoxy[1,1'-biphenyl]-2-carboxamide](/img/structure/B15175006.png)



